![molecular formula C14H18N4O2S B2681017 2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1210823-97-4](/img/structure/B2681017.png)
2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular weight of 233.33 .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H19N3O2S/c10-3-4-11-5-7-12(8-6-11)15(13,14)9-1-2-9/h9H,1-8,10H2" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is in the form of an oil . The IR ranges (ATR, cm −1) are as follows: N–H stretch: 3337.25, C–H aromatic: 3041.76, C–H aliphatic: 2813.17, C–H aliphatic bend (CH2):1433.00, C=C stretch: 1600.32, C–N aromatic: 1210.90, C–F stretch: 999.71 .科学的研究の応用
Antiviral Activity
A study focused on the synthesis, structure, and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors. This research indicated that certain derivatives exhibited anti-HIV-1 and anti-HIV-2 activity in MT-4 cells, highlighting their potential as antiviral agents (Al-Masoudi et al., 2007).
Metabolic Studies
Another study investigated the metabolism of a 5HT6 antagonist, 2-methyl-1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-benzo[d]imidazole (SAM-760), in humans for Alzheimer’s disease treatment. The study highlighted the compound's metabolism predominantly by CYP3A and explored its clinical drug-drug interaction potential, providing insights into its metabolic pathways (Sawant-Basak et al., 2018).
Antidepressant Mechanism
Research on Lu AA21004, a novel antidepressant, delved into its metabolism and identified the enzymes involved in its oxidative metabolism. This study provides a comprehensive understanding of the metabolic fate of similar compounds and their therapeutic implications (Hvenegaard et al., 2012).
Antimicrobial and Antimalarial Activity
A study on the synthesis of bioactive sulfonamide and amide derivatives of piperazine incorporating an imidazo[1,2-b]pyridazine moiety explored their antimicrobial and antimalarial activities. This research underscores the potential of these compounds in developing new antimicrobial and antimalarial agents (Bhatt et al., 2016).
Antibacterial Agents
The design and synthesis of 7-piperazinylquinolones containing a (benzo[d]imidazol-2-yl)methyl moiety as new antibacterial agents were evaluated for their activity against various microorganisms. The study highlights the potential of such compounds in addressing antibiotic resistance (Arab et al., 2018).
Anticancer Activity
Another study synthesized 4-nitroimidazole derivatives and assessed their antiproliferative inhibition potency against human cancer cell lines, revealing some compounds as potent anticancer agents. This highlights the potential therapeutic applications of these compounds in cancer treatment (Al-Soud et al., 2021).
将来の方向性
Benzimidazole and piperazine derivatives have garnered attention for potential drug development due to their diverse pharmacological properties . Therefore, “2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole” and similar compounds could be subjects of future research in the field of medicinal chemistry.
作用機序
Target of Action
Similar compounds have been shown to have anxiolytic activity, suggesting a potential interaction with the central nervous system .
Mode of Action
Similar compounds have been shown to have anxiolytic activity, which typically involves enhancing the activity of gamma amino butyric acid (gaba), a neurotransmitter that induces central nervous system depression .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to anxiety and central nervous system function .
Result of Action
Similar compounds have been shown to have anxiolytic activity, suggesting a potential calming effect on the central nervous system .
特性
IUPAC Name |
2-(4-cyclopropylsulfonylpiperazin-1-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c19-21(20,11-5-6-11)18-9-7-17(8-10-18)14-15-12-3-1-2-4-13(12)16-14/h1-4,11H,5-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLSUPAKUIFMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。